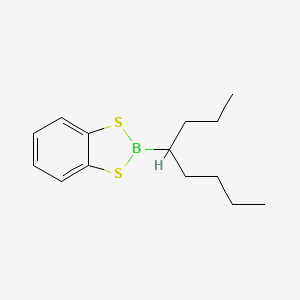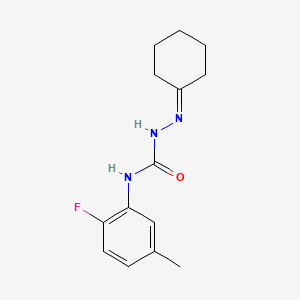![molecular formula C10H5BrS2 B12622620 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene CAS No. 919123-75-4](/img/structure/B12622620.png)
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromo group and an ethynyl group attached to another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .
Méthodes De Préparation
The synthesis of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Analyse Des Réactions Chimiques
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Thiophene derivatives have shown potential in drug discovery due to their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and bromo substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene include other thiophene derivatives such as:
3-Bromothiophene: Lacks the ethynyl group, making it less versatile in coupling reactions.
2-Bromo-3-hexylthiophene: Contains a hexyl group instead of an ethynyl group, affecting its solubility and electronic properties.
3-Ethynylthiophene: Lacks the bromo substituent, which can limit its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromo and ethynyl groups, providing a balance of reactivity and electronic properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
919123-75-4 |
|---|---|
Formule moléculaire |
C10H5BrS2 |
Poids moléculaire |
269.2 g/mol |
Nom IUPAC |
3-bromo-2-(2-thiophen-3-ylethynyl)thiophene |
InChI |
InChI=1S/C10H5BrS2/c11-9-4-6-13-10(9)2-1-8-3-5-12-7-8/h3-7H |
Clé InChI |
WZNFXNGSDNUBAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C#CC2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



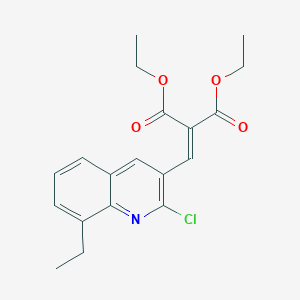
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)

![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

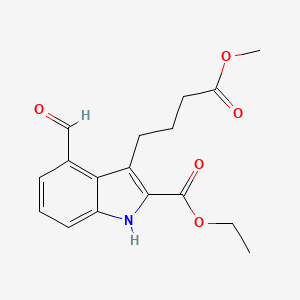
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
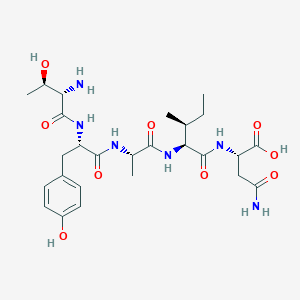
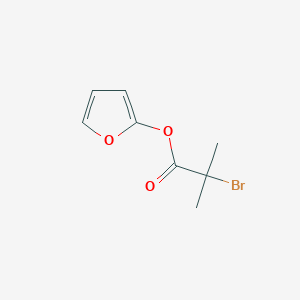
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
